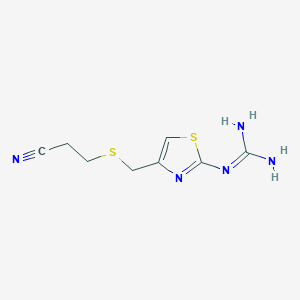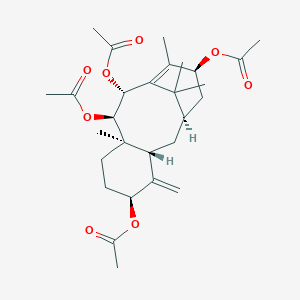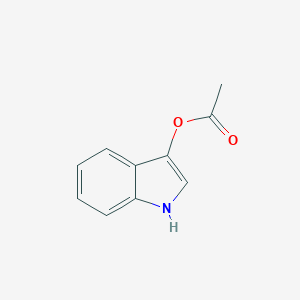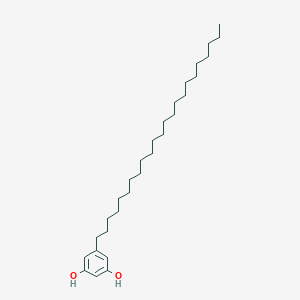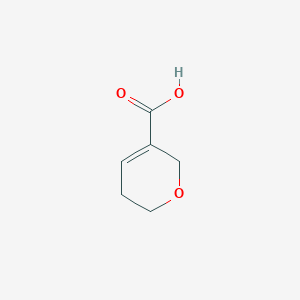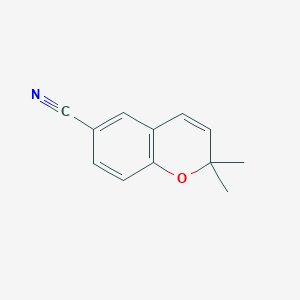
2,2-diméthyl-2H-chromène-6-carbonitrile
Vue d'ensemble
Description
2,2-Dimethyl-2H-chromene-6-carbonitrile is an organic compound with the molecular formula C₁₂H₁₁NO. It is also known as 6-cyano-2,2-dimethyl-2H-chromene. This compound is characterized by a chromene ring structure with a nitrile group at the 6-position and two methyl groups at the 2-position. It is a pale yellow crystalline solid with a melting point of 45-49°C .
Applications De Recherche Scientifique
2,2-Dimethyl-2H-chromene-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its antifungal and antimicrobial properties.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary targets of 2,2-dimethyl-2H-chromene-6-carbonitrile are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation . This suggests that it may interact with its targets through the formation of epoxide intermediates, which are highly reactive and can form covalent bonds with a variety of biological molecules .
Biochemical Pathways
Given its potential use in the synthesis of epoxide intermediates, it may affect pathways involving the metabolism of xenobiotics and the detoxification of reactive oxygen species .
Pharmacokinetics
Its physical and chemical properties, such as its melting point of 45-49 °c (lit) , suggest that it may have good bioavailability.
Result of Action
It has been suggested that the compound may have antifungal activity, as some derivatives of 2,2-dimethyl-2h-chromene have shown promising antifungal potency against several strains of phytopathogenic fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-dimethyl-2H-chromene-6-carbonitrile. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals. Its efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other drugs or substances, the physiological state of the target cells, and the specific genetic makeup of the organism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-2H-chromene-6-carbonitrile can be synthesized through a condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . The reaction proceeds as follows:
Reactants: 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol.
Catalyst: Pyridine.
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: The industrial production of 2,2-dimethyl-2H-chromene-6-carbonitrile involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: 3,4-epoxy-6-cyano-2,2-dimethylchromene.
Reduction: 2,2-dimethyl-2H-chromene-6-amine.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile.
- 6-Cyano-2,2-dimethyl-2H-benzo[b]pyran.
- 2,2-Dimethylchromene-6-carbonitrile .
Comparison: 2,2-Dimethyl-2H-chromene-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antifungal activity and lower cytotoxicity, making it a promising candidate for further development in agricultural and pharmaceutical applications .
Propriétés
IUPAC Name |
2,2-dimethylchromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQIYMIVRCVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381262 | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-29-2 | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the unexpected reaction observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with 2-(trifluoroacetyl)pyrrole under basic conditions?
A: Instead of yielding the expected amino alcohol, the reaction between trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile and 2-(trifluoroacetyl)pyrrole under basic conditions resulted in the formation of (4R, 5aS,11bS*)-5a-hydroxy-6,6-dimethyl-4-trifluoromethyl-5a,11b-dihydro-4H,6H-pyrrolo[1′,2′:4,5]-oxazino[2,3-c]chromene-10-carbonitrile in high yields. [] This unexpected tetracyclic product was structurally confirmed through spectroscopic techniques and X-ray crystallography. []
Q2: Is the reaction of trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile specific to 2-(trifluoroacetyl)pyrrole, or does it apply to other 2-acylpyrroles?
A: The research suggests that this reaction is not limited to 2-(trifluoroacetyl)pyrrole. Similar reactions were observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with pyrroles containing formyl, acetyl, and benzoyl substituents at the 2-position. [] This indicates a broader applicability of this reaction to 2-acylpyrroles in general.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
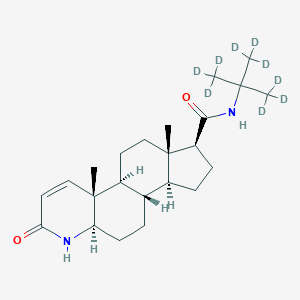
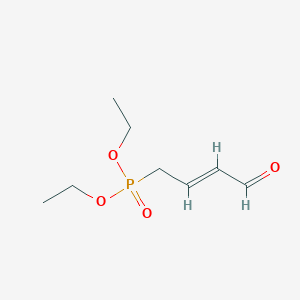
![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
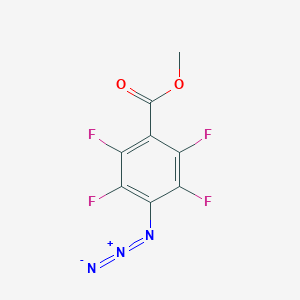
![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)
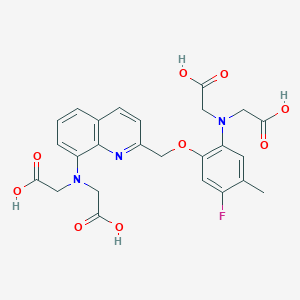
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)
